N-(3-ethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-3-18-7-6-8-20(15-18)25-23(30)17-32-24-27-26-22(29(24)28-13-4-5-14-28)16-19-9-11-21(31-2)12-10-19/h4-15H,3,16-17H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOUBEWLTDGDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the thioacetamide class. It exhibits significant potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 447.56 g/mol. Its structure features:
- A triazole ring
- A pyrrole moiety
- An ethylphenyl group
These structural components contribute to its unique properties and potential applications in drug development.
Biological Activity
Research indicates that compounds containing triazole and pyrrole moieties exhibit a wide range of biological activities, including:
- Antimicrobial
- Anticancer
- Antiviral
- Immunostimulating
The biological mechanisms through which this compound exerts its effects may include:
- Enzyme Inhibition : Similar compounds have shown interactions with various enzymes, suggesting a potential for enzyme inhibition.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways relevant to disease processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Triazole ring with methoxy substitution | Antimicrobial |
| 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol | Ethoxy and methoxy substitutions | Anticancer |
| 5-(benzyloxy)-triazole derivatives | Various alkoxy substitutions | Antifungal |
The presence of both ethyl and methoxy substituents in this compound may enhance its solubility and biological activity compared to other similar compounds.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the pyrrole moiety via nucleophilic substitution.
- Coupling reactions to attach the ethylphenyl and methoxybenzyl groups.
These methods can vary based on specific reagents and conditions used in the laboratory.
Case Studies and Research Findings
Several studies have highlighted the potential of triazole derivatives in medicinal applications:
- Antitumor Activity : Research has shown that triazole derivatives can inhibit tumor growth in various cancer models. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against cancer cell lines .
- Antimicrobial Properties : Studies indicate that triazole-containing compounds exhibit strong antimicrobial activity against a range of pathogens . This suggests that this compound may also possess similar properties.
Scientific Research Applications
Structural Features
The structure of this compound includes:
- A triazole ring
- A pyrrole moiety
- An ethylphenyl group
These structural components contribute to its unique properties and potential applications in drug development.
Research indicates that compounds containing triazole and pyrrole moieties exhibit a wide range of biological activities. Notable applications include:
Antimicrobial Activity
Studies have demonstrated that similar compounds exhibit promising antimicrobial properties. For instance, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown significant activity against various bacterial strains and fungi . The mechanism of action may involve enzyme inhibition and receptor modulation.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Compounds with triazole and pyrrole structures have been investigated for their ability to inhibit tumor growth through various mechanisms, including inducing apoptosis and inhibiting angiogenesis.
Antiviral Properties
Preliminary studies suggest that compounds with similar structural features may also possess antiviral properties. The interaction with viral enzymes or receptors could inhibit viral replication .
Immunomodulatory Effects
There is emerging evidence that such compounds may modulate immune responses, enhancing the body's ability to fight infections or diseases .
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial activity of triazole derivatives, several compounds were synthesized and tested against common pathogens. The results indicated that certain derivatives exhibited strong inhibitory effects on bacterial growth, suggesting a viable pathway for developing new antimicrobial agents .
Case Study 2: Anticancer Evaluation
Another research project focused on evaluating the anticancer properties of triazole-containing compounds. The study found that specific derivatives could inhibit cell proliferation in various cancer cell lines, highlighting their potential as therapeutic agents in oncology.
Case Study 3: Immunomodulatory Research
Research exploring the immunomodulatory effects of related compounds revealed that they could enhance immune response markers in vitro. This suggests a potential application in treating immunocompromised conditions or enhancing vaccine efficacy .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether linkage (-S-) undergoes nucleophilic substitution under alkaline conditions. This reaction is critical for modifying the compound’s side chains:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Alkylation | Alkyl halides (R-X) in DMF, K₂CO₃, 80°C | Replacement of the thioether sulfur with alkyl groups (R-S-R') |
| Arylation | Aryl boronic acids, Cu(I) catalysis | Formation of diaryl sulfides via cross-coupling |
For example, reaction with methyl iodide yields methylated derivatives, enhancing lipophilicity for pharmacological optimization.
Oxidation Reactions
The thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | RT, acetic acid, 2 hrs | Sulfoxide derivative |
| m-CPBA (meta-chloroperbenzoic acid) | DCM, 0°C → RT, 6 hrs | Sulfone derivative |
These oxidized products show altered electronic properties, influencing binding affinities to biological targets.
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product |
|---|---|---|
| Acidic (HCl, 6M) | Reflux, 4 hrs | Carboxylic acid and ethylphenylamine |
| Basic (NaOH, 2M) | Ethanol, 70°C, 3 hrs | Sodium carboxylate and amine |
This reaction is pivotal for prodrug activation or metabolite studies.
Functionalization of the Triazole Ring
The 1,2,4-triazole core participates in electrophilic and cycloaddition reactions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Halogenation | NBS (N-bromosuccinimide), AIBN, CCl₄ | Bromination at the triazole C5 position |
| Cycloaddition | Alkynes, Cu(I) catalysis | Formation of fused triazole-heterocycle systems |
Brominated derivatives serve as intermediates for Suzuki-Miyaura cross-coupling reactions.
Pyrrole Ring Modifications
The 1H-pyrrol-1-yl group undergoes electrophilic substitution:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Nitro-substituted pyrrole derivatives |
| Sulfonation | SO₃, DMF, 50°C | Sulfonated pyrrole analogs |
These modifications tune electronic density, affecting π-π stacking interactions in target binding.
Analytical Characterization
Key techniques for monitoring reactions and verifying products include:
-
NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity in substitution reactions.
-
HRMS (High-Resolution Mass Spectrometry) : Validates molecular weights of intermediates and final products.
-
TGA/DSC : Assesses thermal stability post-functionalization.
Pharmacological Relevance
While direct data on this compound’s bioactivity is limited, structural analogs demonstrate:
-
Antimicrobial activity via triazole-thioether interactions with bacterial enzymes.
-
COX-II inhibition in related acetamide derivatives (e.g., THZD3 analog, IC₅₀ = 4.16 μM) .
Reactivity insights guide rational design for enhanced solubility, stability, and target selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazole Derivatives with Varying Substituents
The following table compares key structural and functional differences:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxybenzyl group in the target compound (electron-donating) may improve solubility compared to phenyl or benzotriazole analogs .
- Aromatic Substituents : The 3-ethylphenyl group balances lipophilicity and steric effects, whereas trifluoromethyl () or chloro-methyl () groups increase hydrophobicity and metabolic resistance .
- Heterocyclic Diversity : Pyrazole () or benzotriazole () substitutions alter π-stacking interactions and target selectivity .
Non-Triazole Heterocyclic Acetamides
Compounds with pyrazole, thiazole, or chromenone cores offer insights into acetamide functionality:
Key Observations:
Q & A
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Answer : Systematic SAR requires:
- Core scaffold retention : Keep the triazole-thioacetamide backbone constant.
- Substituent libraries : Vary aryl (e.g., 4-ethylphenyl vs. 4-fluorophenyl) and heterocyclic (e.g., pyrrole vs. pyrazole) groups.
- High-throughput screening : Test analogs against panels of cancer cell lines or bacterial strains to identify potency trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
